molecular formula C9H15NO4 B12844512 Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

Cat. No.: B12844512
M. Wt: 201.22 g/mol
InChI Key: BFNDBRHGXQREBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate typically involves the esterification of pyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture under an inert atmosphere to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is unique due to its specific ester and pyrrolidine functionalities, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance .

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-10-4-3-7(5-10)9(12)14-2/h7H,3-6H2,1-2H3

InChI Key

BFNDBRHGXQREBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(C1)C(=O)OC

Origin of Product

United States

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